4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione
Description
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione (CAS: 1313211-52-7) is a triazolidine-dione derivative functionalized with an azide group. Its molecular formula is C₁₀H₁₀N₆O₃, featuring a phenyl ring substituted with a 2-azidoethoxy group and a triazolidine-dione core . This compound is commercially available and widely used in bio-orthogonal chemistry due to its azide moiety, enabling strain-promoted azide-alkyne cycloaddition (SPAAC) for applications like protein cross-linking and hydrogel formation .
Properties
Molecular Formula |
C10H10N6O3 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
4-[4-(2-azidoethoxy)phenyl]-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C10H10N6O3/c11-15-12-5-6-19-8-3-1-7(2-4-8)16-9(17)13-14-10(16)18/h1-4H,5-6H2,(H,13,17)(H,14,18) |
InChI Key |
MHGMHPVYCVQIET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NNC2=O)OCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(2-bromoethoxy)phenyl compound.
Azidation: The bromoethoxy compound undergoes a nucleophilic substitution reaction with sodium azide to form the azidoethoxy derivative.
Cyclization: The azidoethoxy derivative is then subjected to cyclization with hydrazine and carbon dioxide to form the triazolidine-3,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Diels-Alder Reactions
The triazolidine-dione core acts as a strong electron-deficient dienophile, participating in [4+2] cycloadditions with conjugated dienes . This reactivity parallels other 1,2,4-triazolidine derivatives like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) .
Tyrosine-Click Reactions
The triazolidine-dione group selectively reacts with phenolic side chains of tyrosine residues under mild conditions, forming stable covalent adducts . This reaction is pH-independent and does not require catalysts.
Mechanism:
-
Electrophilic Attack : The triazolidine-dione undergoes electrophilic aromatic substitution at the tyrosine para position.
-
Adduct Formation : A stable cyclohexadienone intermediate forms, which tautomerizes to a bicyclic product .
Azide-Based Click Chemistry
The 2-azidoethoxy group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .
Key Reactions:
-
CuAAC :
Conditions: 25°C, aqueous/organic biphasic system, 1–2 hours.
Applications: Polymer functionalization, bioorthogonal labeling. -
SPAAC :
Reacts with cycloalkynes (e.g., DBCO) without copper catalysts.
Applications: In vivo targeting, sensitive biomolecule tagging .
| Comparison of Click Methods | CuAAC | SPAAC |
|---|---|---|
| Catalyst | Required (Cu⁺) | Not required |
| Reaction Rate | Faster (k ≈ 1–10 M⁻¹s⁻¹) | Slower (k ≈ 0.1–1 M⁻¹s⁻¹) |
| Toxicity Concerns | High (copper removal needed) | Low |
Crosslinking Reactions
The compound serves as a heterobifunctional crosslinker, combining triazolidine-dione and azide reactivities .
Example Workflow:
-
Tyrosine Conjugation : Triazolidine-dione reacts with a protein’s tyrosine residue .
-
Azide-Alkyne Coupling : Azide group links to an alkyne-modified target (e.g., drug molecule).
Thermal and Photochemical Decomposition
The azide group decomposes under UV light or elevated temperatures, releasing nitrogen gas and generating nitrene intermediates.
| Decomposition Pathways | Products |
|---|---|
| Thermal (Δ > 80°C) | Nitrenes → Secondary amines or imines |
| Photolytic (λ = 254 nm) | Short-lived nitrenes → C-H insertion products |
| Applications | Surface patterning, photoresist materials |
Reductive Azide Conversion
The azido group can be reduced to an amine using Staudinger reactions or phosphine reagents.
Example :
Conditions: THF/H₂O, 25°C, 12 hours.
Applications: Post-labeling modification of biomolecules.
Comparative Reactivity with Analogues
The compound’s azide substitution distinguishes it from similar triazolidine-diones:
This compound’s dual reactivity profile makes it indispensable in bioconjugation, materials science, and pharmaceutical development. Future research directions include optimizing reaction kinetics for in vivo applications and expanding its utility in multicomponent assemblies .
Scientific Research Applications
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the compound can be used to modify proteins or nucleic acids through bioconjugation, thereby altering their function or localization.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolidine-dione scaffold is highly versatile, with substituents on the phenyl ring dictating reactivity and applications. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Differences
Reactivity and Stability
- Electron-Donating Substituents (PIPTAD, DAPTAD): These groups increase the electron density of the triazolidine-dione core, enhancing its reactivity as a dienophile in Diels-Alder reactions. For example, DAPTAD derivatives are used to derivatize vitamin D metabolites for sensitive LC/MS/MS detection .
- Azide Functionalization (Target Compound): The azide group allows SPAAC-mediated cross-linking, critical for site-specific protein modifications and hydrogel formation. This bio-orthogonal reactivity is absent in other derivatives .
- Steric Effects: Bulky substituents like t-butyl improve thermal stability in polymers but may hinder reaction rates in small-molecule applications .
Stability and Handling
- The azide-bearing compound requires protection from light and moisture to prevent degradation .
Biological Activity
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C10H10N6O3
- Molar Mass : 262.2248 g/mol
- CAS Number : 1313211-52-7
The compound features a triazolidine ring structure which is known for its diverse biological activities. The azido group is particularly noteworthy due to its potential in bioorthogonal chemistry.
Anticancer Properties
Recent studies have indicated that compounds related to 1,2,4-triazoles exhibit significant anticancer activities. For instance, a related compound was shown to inhibit cancer cell proliferation with IC50 values ranging from 6.2 μM to over 200 μM depending on the specific structure and substituents present .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-(4-(2-Azidoethoxy)phenyl)... | HCT-116 (Colon) | 6.2 |
| Other triazole derivatives | T47D (Breast) | 27.3 |
| Control compounds | Various | >200 |
The mechanism by which 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione exerts its effects may involve the induction of oxidative stress and apoptosis in cancer cells. Studies have shown that treatment with similar triazole derivatives leads to increased levels of reactive oxygen species (ROS), suggesting a potential pathway for inducing cell death .
Study on Antitumor Effects
A study published in MDPI evaluated the antitumor effects of novel triazole derivatives including those structurally similar to 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione. The results indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing biological activity .
Inhibition of Metabolic Enzymes
Research has also indicated that triazole derivatives can inhibit key metabolic enzymes such as acetylcholinesterase (AChE). This inhibition is crucial for developing therapeutic agents targeting neurological disorders .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(4-(2-azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione?
To optimize synthesis, employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, use factorial designs to test variables like reflux time (e.g., 2–6 hours), solvent ratios (ethanol/DMF), and catalyst concentrations. Evidence from triazole synthesis suggests glacial acetic acid as a catalyst and ethanol as a solvent under reflux (4–6 hours) . Include pressure reduction and recrystallization steps to isolate the product efficiently . DoE reduces the number of experiments while ensuring reproducibility and identifying critical parameters (e.g., reaction temperature and stoichiometry) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Combine spectroscopic and chromatographic methods :
- NMR (¹H/¹³C) to confirm azidoethoxy and triazolidine-dione moieties.
- FT-IR to verify azide (2100 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- X-ray crystallography (if crystals form) for absolute configuration validation.
Refer to analogous triazole and thiazolidinone characterization protocols .
Q. What purification methodologies are effective for azide-containing intermediates?
Use recrystallization from ethanol/DMF mixtures (common for triazole derivatives) . For azides, avoid high temperatures (>100°C) to prevent decomposition. Column chromatography (silica gel, ethyl acetate/hexane) is suitable but requires caution due to azide instability. Confirm purity via TLC and mass spectrometry .
Q. What safety protocols are critical for handling azide-functionalized compounds?
- Avoid friction/impact : Azides are shock-sensitive. Use non-metallic tools and antistatic equipment.
- Ventilation : Work in a fume hood with blast shields.
- Decontamination : Treat spills with sodium hypochlorite to degrade azides.
- Training : Mandatory safety exams (100% score) before lab work, per institutional guidelines .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path sampling) predict reaction outcomes for this compound?
Use quantum chemical calculations (e.g., Gaussian or ORCA) to model reaction pathways and transition states. ICReDD’s approach integrates computational screening (e.g., azide-alkyne cycloaddition kinetics) with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) . Software like Schrödinger’s Maestro enables virtual optimization of azide stability and regioselectivity .
Q. What mechanistic insights can kinetic studies provide for triazolidine-dione formation?
Perform time-resolved NMR or in-situ FT-IR to monitor intermediates. For example, track the disappearance of aldehyde peaks (≈9–10 ppm in ¹H NMR) during condensation. Kinetic modeling (e.g., pseudo-first-order analysis) can reveal rate-limiting steps, such as nucleophilic attack on the triazole precursor . Compare with thiazolidinone formation mechanisms involving thiourea intermediates .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected carbonyl shifts)?
- Replicate experiments : Ensure consistency in solvent (DMSO vs. CDCl₃) and concentration.
- Cross-validate : Use complementary techniques (e.g., Raman vs. IR).
- Consider tautomerism : Triazolidine-diones may exhibit keto-enol tautomerism, altering spectral peaks. Computational simulations (e.g., Jaguar) can predict tautomeric stability .
Q. What role do heterogeneous catalysts play in improving yield for azide-containing reactions?
Test zeolites or metal-organic frameworks (MOFs) to enhance regioselectivity and reduce side reactions (e.g., azide dimerization). For example, Cu(I)-MOFs catalyze azide-alkyne cycloadditions under mild conditions. Document catalyst recycling efficiency and leaching risks via ICP-MS .
Q. Can alternative solvents (e.g., ionic liquids) improve green chemistry metrics for this synthesis?
Replace ethanol/DMF with biodegradable ionic liquids (e.g., [BMIM][BF₄]) to reduce volatility and toxicity. Use life-cycle assessment (LCA) tools to compare energy use and waste generation. Evidence from thiosemicarbazide syntheses supports ionic liquids as viable alternatives .
Q. What strategies assess the compound’s thermal and photochemical stability?
- TGA/DSC : Measure decomposition onset temperatures (≈150–200°C for azides).
- UV-Vis : Monitor absorbance changes under light exposure (e.g., 254 nm).
- Accelerated aging : Store samples at 40°C/75% RH for 1–3 months and analyze degradation products via LC-MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
